Cedr-8-ene

Catalog No.
S621738
CAS No.
469-61-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedr-8-ene

CAS Number

469-61-4

Product Name

Cedr-8-ene

IUPAC Name

(2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15?/m1/s1

InChI Key

IRAQOCYXUMOFCW-OSFYFWSMSA-N

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Synonyms

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-;3a-beta,7-beta,8a-alpha))-h;3abeta,7beta,8aalpha)]-3alph;7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C

Chemistry

Biology

In biology, Cedr-8-ene is considered a metabolite, which means it’s a product of metabolism. It’s a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .

Environmental Science

In environmental science, Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .

Organic Synthesis

Volatile Organic Compound (VOC) Analysis

Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .

Structural Analysis

Essential Oil Component

Cedr-8-ene is a sesquiterpene found in the essential oil of cedar . The two isomers present in the oil are (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond .

Molecular Structure Analysis

Cedr-8-ene has a bicyclic structure consisting of a cyclopropane ring fused with a six-membered ring. The molecule contains three methyl groups and a double bond within the six-membered ring []. This structure is characteristic of sesquiterpenes, a class of terpenoids with 15 carbon atoms. The key features of cedr-8-ene's structure include:

  • Cyclopropane ring: This three-membered ring introduces strain into the molecule, which can influence its reactivity [].
  • Conjugated double bond: The double bond within the six-membered ring can participate in conjugation with the cyclopropane ring, affecting the molecule's electronic properties [].
  • Asymmetric centers: Cedr-8-ene has four asymmetric centers, leading to the possibility of optical isomers [].

Chemical Reactions Analysis

  • Oxidation: Cedr-8-ene can be oxidized by air or strong oxidizing agents to form epoxides, alcohols, or ketones [].
  • Diels-Alder reaction: The conjugated double bond can participate in Diels-Alder reactions with electron-rich dienophiles [].
  • Polymerization: Under certain conditions, cedr-8-ene may polymerize to form complex structures [].

Physical Description

Solid

XLogP3

4.6

Melting Point

262.5 °C

UNII

50D4A81G8T

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1597 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1561 of 1597 companies with hazard statement code(s):;
H226 (24.92%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.12%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (99.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

11028-42-5
469-61-4

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-: ACTIVE

Dates

Modify: 2023-09-12
Pronin et al. Synthesis of highly strained terpenes by non-stop tail-to-head polycyclization. Nature Chemistry, doi: 10.1038/nchem.1458, published online 23 September 2012 http://www.nature.com/nchem

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